molecular formula C10H14N2O2 B7976212 3-amino-2-methoxy-N,N-dimethylbenzamide

3-amino-2-methoxy-N,N-dimethylbenzamide

Cat. No.: B7976212
M. Wt: 194.23 g/mol
InChI Key: IFBCRLJZLHVTFF-UHFFFAOYSA-N
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Description

3-amino-2-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzamide, characterized by the presence of an amino group, a methoxy group, and two N,N-dimethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methoxy-N,N-dimethylbenzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxy-N,N-dimethylbenzamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-amino-2-methoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and N,N-dimethyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N,N-dimethylbenzamide
  • 3-amino-N,N-dimethylbenzamide
  • 2-amino-5-chloro-N,N-dimethylbenzamide

Uniqueness

3-amino-2-methoxy-N,N-dimethylbenzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both an amino and a methoxy group on the benzene ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

3-amino-2-methoxy-N,N-dimethylbenzamide is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C10H14N2O2
  • Molecular Weight: 182.23 g/mol
  • Functional Groups: Contains an amino group, a methoxy group, and two N,N-dimethyl groups.

The compound is a derivative of benzamide, characterized by its unique arrangement of functional groups which influences its biological properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with proteins and nucleic acids, while the methoxy and N,N-dimethyl groups enhance lipophilicity, facilitating membrane permeability. These interactions can modulate enzyme activities and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, showcasing minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), through the activation of caspase pathways.

Case Study:
A recent study assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 25 µM, suggesting significant potential for further development as an anticancer drug.

Structure-Activity Relationship (SAR)

The presence of the methoxy group is crucial for enhancing the lipophilicity of the compound, which aids in cellular uptake. Variations in the amino substituents also affect biological activity. For instance, compounds with additional methyl groups on the amino nitrogen have shown increased potency against certain cancer cell lines.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various target proteins. The results indicate strong binding to enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles.

Target Protein Binding Energy (kcal/mol) Key Interactions
FTO-5.4Hydrogen bonds with SER126 and ASP125
ALKBH-4.9π-π stacking interactions with aromatic residues

Properties

IUPAC Name

3-amino-2-methoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-5-4-6-8(11)9(7)14-3/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBCRLJZLHVTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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